molecular formula C18H17ClFNOS B1614309 4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone CAS No. 898763-31-0

4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone

Cat. No. B1614309
M. Wt: 349.9 g/mol
InChI Key: BNLRCZGMUSMTKT-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone is a chemical compound with the linear formula C18H17ClFNOS . It has a molecular weight of 349.86 . The IUPAC name for this compound is (3-chloro-4-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for 4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone is 1S/C18H17ClFNOS/c19-16-11-15(4-5-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 . This code provides a detailed representation of the molecule’s structure, including the positions of the chlorine, fluorine, sulfur, nitrogen, and oxygen atoms.

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Summary of Application : Trifluoromethylpyridines, which share some structural similarities with the compound you mentioned, are used extensively in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
    • Methods of Application : The production of these compounds involves a vapor-phase reaction . Unwanted by-products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis and then fed back into the reactor to reduce overall production costs .
    • Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Synthesis of Schiff Base Metal (II) Complexes

    • Summary of Application : While not directly related to “4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone”, Schiff bases and their metal complexes, which can be synthesized from similar compounds, have been studied for their antibacterial activity .
    • Results or Outcomes : The results of these studies would also depend on the specific compounds and complexes being studied .

properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLRCZGMUSMTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643377
Record name (4-Chloro-3-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone

CAS RN

898763-31-0
Record name (4-Chloro-3-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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